molecular formula C8H5NO4 B1302509 2-Nitroterephthalaldehyde CAS No. 39909-72-3

2-Nitroterephthalaldehyde

Cat. No. B1302509
CAS RN: 39909-72-3
M. Wt: 179.13 g/mol
InChI Key: XKJZDFJGFMPBBG-UHFFFAOYSA-N
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Description

2-Nitroterephthalaldehyde (CAS Number: 39909-72-3) is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-Nitroterephthalaldehyde contains a total of 18 bonds. There are 13 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aldehydes (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

2-Nitroterephthalaldehyde is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Application in Organic Synthesis and Chemical Reactions

2-Nitroterephthalaldehyde has been utilized in various organic synthesis processes. For instance, a study by Palmieri et al. (2015) demonstrated the use of 2-oxoaldehydes (a class including 2-Nitroterephthalaldehyde) in the Nitroaldol (Henry) reaction with nitroalkanes, leading to the one-pot synthesis of 1,2-diketones. This process is significant as it offers a simplified approach for synthesizing complex organic compounds (Palmieri et al., 2015).

Photocleavable Protecting Groups in Synthesis

2-Nitroterephthalaldehyde derivatives have been explored as photocleavable protecting groups, which are crucial in the field of synthesis and 'caging'. Singh and Khade (2005) reported the use of 2-nitro-3-naphthalenemethanol, a related compound, as an efficient photocleavable protecting group for carboxylic acids. This application is particularly important in controlled release systems and in the development of light-sensitive therapeutic agents (Singh & Khade, 2005).

Catalytic and Sensing Applications

2-Nitroterephthalaldehyde and its derivatives find applications in catalysis and as sensing materials. For example, Özdemir (2016) conducted a study on symmetric diimine-Schiff bases containing the nitro group (derived from 2-nitroterephthalaldehyde) for detecting various metal ions. This application is vital in environmental monitoring and in the development of chemical sensors (Özdemir, 2016).

Potential in Drug Synthesis and Biomedical Research

While explicit studies on 2-Nitroterephthalaldehyde in drug synthesis were not found, related compounds, such as 3-nitro-2H-chromenes, have shown potential in biomedical research. Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes and evaluated their antiproliferative activity against tumor cell lines. This research underscores the potential of nitro-containing compounds in the development of new pharmaceuticals (Luque-Agudo et al., 2019).

Safety And Hazards

2-Nitroterephthalaldehyde has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2-nitroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZDFJGFMPBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372784
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroterephthalaldehyde

CAS RN

39909-72-3
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H SAIKACHI, H MUTO - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… chloride)(Ia)6) and 2,5-dimethoxyp-xylylene-bis(triphenylphosphonium chloride) (Ib) as ylid component, and further terephthalaldehyde (VIIIa), 2-nitroterephthalaldehyde (VIII13)7) and 9…
Number of citations: 6 www.jstage.jst.go.jp
H Yang, M Hao, Y Xie, X Liu, Y Liu, Z Chen… - Angewandte …, 2023 - Wiley Online Library
… ), the excited state hole was distributed on both the 1,3,5triphenylbenzene and chromenoquinoline ring, while the excited electron was mainly located on the 2-nitroterephthalaldehyde …
AIT Burgueño - 2017 - search.proquest.com
Discussed here are the syntheses of the phosphonate precursors for the Wittig-Horner synthesis of poly-phenylene vinylene (PPV) and distyrylbenzene (DSB) derivatives and their …
AI Torres Burgueno - 2017 - scholarworks.utrgv.edu
Discussed here are the syntheses of the phosphonate precursors for the Wittig-Horner synthesis of poly-phenylene vinylene (PPV) and distyrylbenzene (DSB) derivatives and their …
Number of citations: 0 scholarworks.utrgv.edu
Y He, T Fu, Y Li, W Xue, M Cui, L Wang, M Niu… - Molecular Diversity, 2021 - Springer
… It is worth mentioning that the starting material, 2-nitroterephthalaldehyde, with two aldehyde groups for bi-linking was developed in their study [21]. Based on this method, we used the …
Z Li, X Zhang, X Zhang, M Cui, J Lu… - Journal of Medicinal …, 2016 - ACS Publications
… A novel 18 F-labeling approach starting from 2-nitroterephthalaldehyde as the precursor with two aldehyde groups for bi-linking was also developed. This pathway, which attaches a 18 …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
F Tan, Y Zheng, Z Zhou, H Wang, X Dong… - CCS …, 2022 - chinesechemsoc.org
Covalent organic frameworks (COFs) are crystalline porous polymers with designable structures and properties. Their crystallization typically relies on trial-and-error experimentation …
Number of citations: 19 www.chinesechemsoc.org
X Fang, Q Meng, H Zhang, B Liang, S Zhu… - European Journal of …, 2020 - Elsevier
… dialdehydes (terephthalaldehyde, isophthalaldehyde, and 4,4′-biphenyldicarboxaldehyde) and synthetic aldehydes (naphthalene-1,4-dicarbaldehyde S-2, 2-nitroterephthalaldehyde S…
B Shen - 2008 - core.ac.uk
In contrast to the imaging techniques of magnetic resonance tomography (MRT) and X-ray computed tomography (CT), emission tomography technology shows the special advantage …
Number of citations: 1 core.ac.uk

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